molecular formula C14H14N2 B14157973 6-Phenyl-1,2,3,4-tetrahydroquinoxaline CAS No. 6640-53-5

6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B14157973
CAS No.: 6640-53-5
M. Wt: 210.27 g/mol
InChI Key: PAZDSAAJZJBDOC-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline ring system with a phenyl group attached to the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reduction of 6-phenylquinoxaline using hydrogenation techniques. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Phenyl-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is unique due to the presence of the phenyl group at the sixth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles and applications, making it a valuable compound for specific research and industrial purposes .

Properties

CAS No.

6640-53-5

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

6-phenyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C14H14N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h1-7,10,15-16H,8-9H2

InChI Key

PAZDSAAJZJBDOC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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